N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features a unique bicyclic structure combined with a quinazolinone moiety
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethylamine, which is then reacted with a suitable quinazolinone derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone moiety using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated quinazolinone derivatives.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-2-ylmethyl)aminoethanethiol hydrochloride
- Bicyclo[2.2.1]hept-2-ene, 5-(trimethylsilyl)-, homopolymer
Uniqueness
N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of a bicyclic structure with a quinazolinone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-18(21-12-15-11-13-7-8-14(15)10-13)6-3-9-23-19(25)16-4-1-2-5-17(16)22-20(23)26/h1-2,4-5,7-8,13-15H,3,6,9-12H2,(H,21,24)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUIYWAQVIUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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